N-[4-({4-[(4-methylpiperidyl)sulfonyl]piperazinyl}sulfonyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-[4-(4-methylpiperidin-1-yl)sulfonylpiperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O5S2/c1-15-7-9-21(10-8-15)29(26,27)22-13-11-20(12-14-22)28(24,25)18-5-3-17(4-6-18)19-16(2)23/h3-6,15H,7-14H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHADGPMWHRRBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(4-Methylpiperidin-1-yl)sulfonylpiperazine
Reagents :
-
4-Methylpiperidine (1.0 eq)
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Piperazine (1.0 eq)
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Sulfuryl chloride (SO₂Cl₂, 2.2 eq)
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Triethylamine (TEA, 2.5 eq)
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Solvent: DCM (0.1 M)
Procedure :
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Dissolve 4-methylpiperidine and piperazine in DCM under nitrogen at 0°C.
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Add SO₂Cl₂ dropwise over 30 minutes, followed by TEA to neutralize HCl.
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Stir at room temperature for 12 hours.
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Wash with water (3×50 mL), dry over Na₂SO₄, and concentrate under reduced pressure.
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Purify via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield the monosulfonylated piperazine.
Yield : 68–72% (white solid). Characterization : NMR (400 MHz, CDCl₃): δ 3.45–3.20 (m, 8H, piperazine), 2.80–2.60 (m, 4H, piperidine), 1.70–1.40 (m, 5H, piperidine-CH₃ and CH₂).
Synthesis of 4-Acetamidophenylsulfonyl Chloride
Reagents :
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4-Aminoacetophenone (1.0 eq)
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Chlorosulfonic acid (ClSO₃H, 3.0 eq)
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Acetic anhydride (Ac₂O, 2.0 eq)
Procedure :
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React 4-aminoacetophenone with ClSO₃H at −10°C for 2 hours to form the sulfonic acid intermediate.
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Quench with ice-water, extract with DCM, and treat with Ac₂O to acetylate the amine.
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Isolate the sulfonyl chloride via filtration and dry under vacuum.
Yield : 85% (off-white crystals). Characterization : IR (KBr): 1745 cm⁻¹ (C=O), 1370 cm⁻¹ (S=O).
Final Coupling Reaction
Reagents :
-
1-(4-Methylpiperidin-1-yl)sulfonylpiperazine (1.0 eq)
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4-Acetamidophenylsulfonyl chloride (1.1 eq)
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DMF (0.05 M)
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Potassium carbonate (K₂CO₃, 2.0 eq)
Procedure :
-
Suspend the monosulfonylated piperazine and K₂CO₃ in DMF at 0°C.
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Add 4-acetamidophenylsulfonyl chloride in portions over 15 minutes.
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Heat to 60°C for 6 hours, monitoring reaction completion via TLC.
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Pour into ice-water, extract with ethyl acetate (3×30 mL), dry, and concentrate.
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Recrystallize from ethanol/water (4:1) to obtain the pure product.
Yield : 58–62% (pale yellow solid). Characterization :
Optimization and Challenges
Sulfonylation Efficiency
Dual sulfonylation of piperazine demands precise stoichiometry to avoid over-sulfonylation. Excess sulfonyl chloride (>1.1 eq) leads to bis-sulfonamide byproducts, reducing yields. Kinetic control via low-temperature (−10°C) addition mitigates this.
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-[(4-methylpiperidyl)sulfonyl]piperazinyl}sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[4-({4-[(4-methylpiperidyl)sulfonyl]piperazinyl}sulfonyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological pathways.
Medicine: Investigated for its analgesic and anti-inflammatory properties, showing promise as a potential therapeutic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-[4-({4-[(4-methylpiperidyl)sulfonyl]piperazinyl}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, thereby modulating biological pathways involved in pain and inflammation. The exact molecular targets and pathways are still under investigation, but initial studies suggest its efficacy in reducing pain and inflammation .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues
The compound is compared to key analogues (Table 1):
Key Observations :
- Replacement of the 4-methylpiperidyl group with diethyl (36) or simple piperazinyl (37) groups shifts activity from analgesia to anti-hypernociception, suggesting substituent-dependent target specificity .
- Fluorophenyl and tosylpiperazinyl analogues () demonstrate the impact of aromatic vs. aliphatic substituents on physicochemical properties .
Pharmacological Activity
- Analgesic Efficacy : The target compound’s analogue (35) in exhibited superior analgesic activity to paracetamol, attributed to enhanced sulfonamide-mediated interactions with pain-modulating receptors (e.g., COX inhibition or opioid receptor modulation) .
- Anti-hypernociceptive Activity: Compounds 36 and 37, lacking the bis-sulfonamide structure, showed efficacy in inflammatory pain models, suggesting sulfonamide positioning influences mechanistic pathways .
- Antimicrobial Activity : N4-Acetylsulfamerazine () highlights how pyrimidinylsulfonamide groups confer antibacterial properties, unlike the target compound’s piperazinyl-piperidyl system .
Physicochemical Properties
- Solubility and Lipophilicity : The target compound’s higher molecular weight and dual sulfonyl groups likely reduce aqueous solubility compared to simpler derivatives like 36 (logP ~1.2) and 37 (logP ~0.8). However, the 4-methylpiperidyl group may enhance membrane permeability.
- Synthetic Complexity : The bis-sulfonamide structure requires multi-step synthesis (), whereas single-sulfonamide derivatives (e.g., 2c) are synthesized in fewer steps .
Biological Activity
N-[4-({4-[(4-methylpiperidyl)sulfonyl]piperazinyl}sulfonyl)phenyl]acetamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This compound is characterized by its complex structure, which includes piperazine and sulfonyl functionalities that may influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 486.66 g/mol. The structure features multiple functional groups that contribute to its biological activity.
Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of related compounds within the piperazine class. For instance, derivatives containing piperazine moieties have shown significant activity in animal models of epilepsy. A study highlighted that certain piperazine derivatives exhibited protective effects against maximal electroshock (MES) seizures, suggesting a potential mechanism involving modulation of sodium channels in neuronal tissues .
Table 1: Summary of Anticonvulsant Activity in Piperazine Derivatives
| Compound | Dose (mg/kg) | MES Protection | Time Point (h) |
|---|---|---|---|
| Compound 12 | 100 | Yes | 0.5 |
| Compound 13 | 100, 300 | Yes | 0.5, 4 |
| Compound 19 | 300 | Yes | 0.5 |
| Compound 24 | 100 | Yes | 0.5 |
The results indicate that compounds with higher lipophilicity tend to show delayed onset but longer duration of action, which is critical for therapeutic applications in epilepsy management .
Neuropharmacological Studies
In addition to anticonvulsant activity, this compound has been investigated for its interactions with various neurotransmitter systems. The presence of the piperazine ring suggests potential interactions with serotonin and dopamine receptors, which are crucial in modulating mood and anxiety disorders. However, specific studies focusing on this compound's receptor binding profiles are still needed.
Case Studies and Research Findings
- Anticonvulsant Efficacy : A comparative study evaluated several piperazine derivatives for their anticonvulsant efficacy using the MES and pentylenetetrazole (PTZ) models. The results indicated that while some derivatives showed promising activity, others were ineffective, highlighting the importance of structural modifications in enhancing efficacy .
- Structure-Activity Relationship (SAR) : SAR analyses have identified key structural elements that contribute to biological activity. For instance, modifications to the sulfonamide group significantly impacted the anticonvulsant potency of the derivatives tested .
- Toxicological Assessments : Safety profiles were assessed using rotarod tests to determine neurological toxicity associated with various doses of the compounds. These assessments are crucial for establishing therapeutic windows and guiding clinical applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-({4-[(4-methylpiperidyl)sulfonyl]piperazinyl}sulfonyl)phenyl]acetamide, and how can reaction conditions be optimized for higher yield?
- Methodology : The synthesis typically involves sequential sulfonylation and amidation reactions. A common approach includes reacting a piperazine derivative with a sulfonyl chloride (e.g., 4-methylpiperidine sulfonyl chloride) under basic conditions (pH 8–9) to form the sulfonamide intermediate. Subsequent acetamidation is achieved using acetyl chloride or acetic anhydride. Key optimizations include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
- Temperature control : Mild heating (50–70°C) improves reaction kinetics without decomposition .
- pH adjustment : Maintaining basic pH during sulfonylation prevents premature hydrolysis .
- Validation : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography .
Q. How can researchers characterize the molecular structure of this compound to confirm its purity and structural integrity?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the acetamide (-NHCOCH), sulfonamide (-SO-N), and piperazinyl/piperidyl groups. Key signals include:
- Acetamide methyl protons at δ ~2.1 ppm .
- Aromatic protons in the phenyl ring at δ 7.3–7.8 ppm .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
- X-ray Crystallography : Resolve the crystal structure to confirm bond angles and dihedral planes (e.g., 83.2° between phenyl rings in related sulfonamides) .
Q. What pharmacological activities have been reported for this compound, and how do they compare to standard agents?
- Reported Activities :
- Analgesic Activity : In rodent models, the compound exhibited potency comparable to paracetamol (ED ~25 mg/kg) by modulating COX-2 or opioid receptors .
- Antimicrobial Potential : Structural analogs show inhibition of bacterial dihydropteroate synthase (IC ~1.2 µM), a target for sulfonamide antibiotics .
- Comparison to Standards : While less potent than indomethacin (COX inhibitor), it demonstrates superior selectivity in inflammatory pain models .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?
- Modification Approaches :
- Piperazinyl Substituents : Replace the 4-methylpiperidyl group with ethyl or cyclopropyl analogs to assess steric/electronic effects on target binding .
- Sulfonamide Linkers : Introduce fluorinated or methoxy groups to the phenyl ring to enhance metabolic stability .
- Testing Framework :
- In Vitro Assays : Screen derivatives against enzyme targets (e.g., COX-2, dihydropteroate synthase) using fluorogenic substrates .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to active sites .
Q. How can contradictory data in biological assays be addressed when evaluating this compound's efficacy?
- Root Causes : Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., RAW 264.7 vs. THP-1 macrophages) or endotoxin contamination .
- Pharmacokinetic Factors : Poor solubility or rapid metabolism in vivo versus in vitro .
- Resolution Strategies :
- Cross-Validation : Replicate assays in orthogonal models (e.g., murine vs. human primary cells) .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed effects .
Q. What in silico methods are appropriate for predicting the target interactions of this compound?
- Computational Tools :
- Molecular Docking : Utilize the crystal structure of related sulfonamides (PDB ID: 4COX) to model binding to COX-2 .
- QSAR Modeling : Develop regression models correlating substituent electronegativity with IC values .
- Validation : Compare predicted binding poses with experimental mutagenesis data (e.g., alanine scanning of enzyme active sites) .
Q. What are the critical parameters to consider when designing stability studies under various physiological conditions?
- Study Design :
- pH Stability : Test degradation in buffers (pH 1.2–7.4) to simulate gastrointestinal and plasma environments. Sulfonamides are prone to hydrolysis at pH < 3 .
- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 1–4 weeks; monitor decomposition via HPLC .
- Light Sensitivity : Conduct ICH-compliant photostability testing using UV-Vis irradiation .
- Analytical Endpoints : Quantify degradation products (e.g., free aniline) using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
